2,4-dimethylfuro[3,2-c]quinoline
CAS No.:
Cat. No.: VC11160371
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dimethylfuro[3,2-c]quinoline -](/images/structure/VC11160371.png)
Specification
Molecular Formula | C13H11NO |
---|---|
Molecular Weight | 197.23 g/mol |
IUPAC Name | 2,4-dimethylfuro[3,2-c]quinoline |
Standard InChI | InChI=1S/C13H11NO/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-7H,1-2H3 |
Standard InChI Key | ZFOCMWZKYXXLBD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(O1)C3=CC=CC=C3N=C2C |
Canonical SMILES | CC1=CC2=C(O1)C3=CC=CC=C3N=C2C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
2,4-Dimethylfuro[3,2-c]quinoline consists of a quinoline backbone (a bicyclic structure combining a benzene ring fused to a pyridine ring) with a furan ring attached at the [3,2-c] position. The methyl groups at positions 2 and 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 2,4-dimethylfuro[3,2-c]quinoline, reflects this substitution pattern .
The compound’s SMILES notation, CC1=CC2=C(O1)C3=CC=CC=C3N=C2C
, provides a linear representation of its structure, while its InChI Key (ZFOCMWZKYXXLBD-UHFFFAOYSA-N
) serves as a unique identifier for databases and chemical tracking systems .
Three-Dimensional Geometry and Conformational Analysis
Computational modeling using Open Babel software reveals Cartesian coordinates for the compound’s 3D structure, which are critical for molecular docking studies and virtual screening campaigns. The planar quinoline system and the furan ring’s dihedral angles influence binding affinities to biological targets, though experimental crystallographic data remain unavailable .
Physicochemical Properties and Computational Predictions
Topological Polar Surface Area (TPSA)
With a TPSA of 26 Ų, 2,4-dimethylfuro[3,2-c]quinoline is predicted to traverse the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS)-targeted therapies . In contrast, molecules with TPSA > 90 Ų typically exhibit poor BBB penetration.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.23 g/mol |
LogP (n-octanol/water) | 3.4 |
TPSA | 26 Ų |
Hypothetical Biological Activities and Structure-Activity Relationships
Anticancer Applications
Quinoline derivatives exhibit cytotoxicity against cancer cells by intercalating DNA or inhibiting topoisomerases. The furan ring’s oxygen atom may coordinate metal ions in enzymatic active sites, while methyl groups could modulate steric hindrance during target binding .
Challenges and Limitations
Without empirical bioactivity data, these hypotheses remain speculative. Derivative synthesis and in vitro screening are necessary to validate therapeutic potential.
Future Directions and Research Opportunities
Synthesis Optimization
Developing regioselective methylation protocols and characterizing reaction intermediates will enable scalable production. Techniques like microwave-assisted synthesis could reduce reaction times and improve yields.
Biological Screening
Priority assays should include:
-
Cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa).
-
TNF-α and IL-6 inhibition assays in macrophage models.
-
Pharmacokinetic studies to assess absorption, distribution, and metabolism.
Computational Modeling
Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies could identify structural modifications to enhance potency or reduce off-target effects.
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